molecular formula C18H16O B13395012 Allyl9-anthrylmethylether

Allyl9-anthrylmethylether

Cat. No.: B13395012
M. Wt: 248.3 g/mol
InChI Key: DUMZDYWKSLUHCY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Allyl9-anthrylmethylether is an organic compound that features an allyl group attached to an anthracene moiety via a methylene ether linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Allyl9-anthrylmethylether typically involves the reaction of 9-anthraldehyde with allyl alcohol in the presence of an acid catalyst. The reaction proceeds via the formation of an intermediate hemiacetal, which subsequently undergoes dehydration to form the desired ether. Commonly used catalysts include sulfuric acid or p-toluenesulfonic acid, and the reaction is usually carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as distillation or recrystallization are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Allyl9-anthrylmethylether can undergo various types of chemical reactions, including:

    Oxidation: The allyl group can be oxidized to form an epoxide or an aldehyde.

    Reduction: The compound can be reduced to form the corresponding alcohol.

    Substitution: The allyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or osmium tetroxide (OsO4) are commonly used for oxidation reactions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed for reduction reactions.

    Substitution: Nucleophiles such as halides or amines can be used in substitution reactions under appropriate conditions.

Major Products Formed

    Oxidation: Formation of epoxides or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Allyl9-anthrylmethylether has several applications in scientific research, including:

    Chemistry: Used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of Allyl9-anthrylmethylether involves its interaction with various molecular targets and pathways. The allyl group can undergo metabolic activation to form reactive intermediates that can interact with cellular components. Additionally, the anthracene moiety can intercalate into DNA, leading to potential biological effects such as inhibition of DNA replication and transcription.

Comparison with Similar Compounds

Similar Compounds

    Allylbenzene: Similar in structure but with a benzene ring instead of an anthracene moiety.

    Allylanisole: Contains a methoxy group attached to the benzene ring.

    Allylphenyl ether: Features a phenyl group instead of an anthracene moiety.

Uniqueness

Allyl9-anthrylmethylether is unique due to the presence of the anthracene moiety, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C18H16O

Molecular Weight

248.3 g/mol

IUPAC Name

9-(prop-2-enoxymethyl)anthracene

InChI

InChI=1S/C18H16O/c1-2-11-19-13-18-16-9-5-3-7-14(16)12-15-8-4-6-10-17(15)18/h2-10,12H,1,11,13H2

InChI Key

DUMZDYWKSLUHCY-UHFFFAOYSA-N

Canonical SMILES

C=CCOCC1=C2C=CC=CC2=CC3=CC=CC=C31

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.